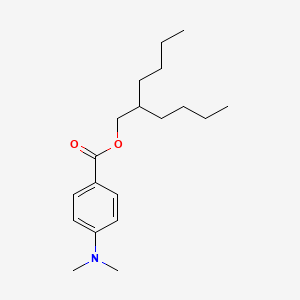![molecular formula C11H17N3 B14184313 n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine CAS No. 922337-48-2](/img/structure/B14184313.png)
n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a pyridine ring substituted with a methylamino group and a cyclopropylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine typically involves multi-step organic reactions. One common method includes the alkylation of pyridine derivatives with cyclopropylmethyl halides, followed by the introduction of the methylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction rates and yields. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with receptor proteins, modulating signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-2-amine
- n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-4-amine
- n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-ol
Uniqueness
n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Número CAS |
922337-48-2 |
|---|---|
Fórmula molecular |
C11H17N3 |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
N-methyl-N-[[1-(methylamino)cyclopropyl]methyl]pyridin-3-amine |
InChI |
InChI=1S/C11H17N3/c1-12-11(5-6-11)9-14(2)10-4-3-7-13-8-10/h3-4,7-8,12H,5-6,9H2,1-2H3 |
Clave InChI |
NXIZIYLMLHHSQR-UHFFFAOYSA-N |
SMILES canónico |
CNC1(CC1)CN(C)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



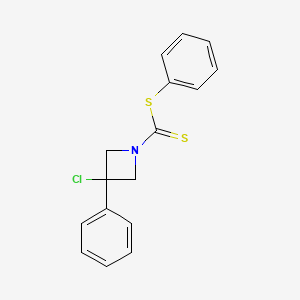

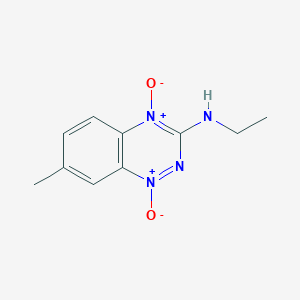
![3-(7-Oxo-2,4,5,7-tetrahydronaphtho[2,1-d][1,2]oxazol-3-yl)propanoic acid](/img/structure/B14184264.png)
![4-[[4-Hydroxy-3,5-bis[(3-hydroxy-5-methylphenyl)methyl]phenyl]methyl]-2,6-bis[(3-hydroxy-5-methylphenyl)methyl]phenol](/img/structure/B14184265.png)
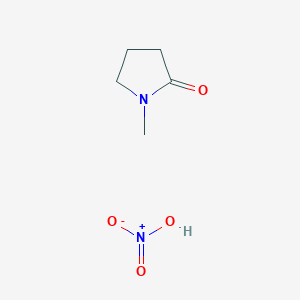
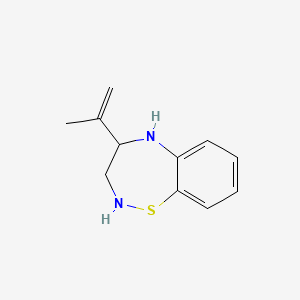

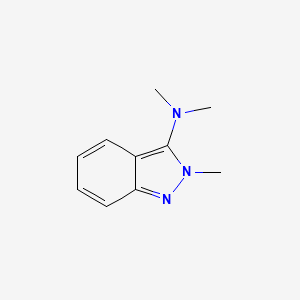
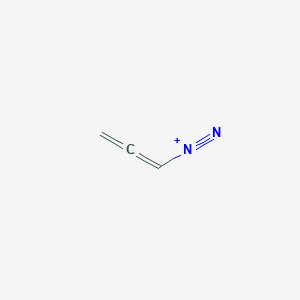
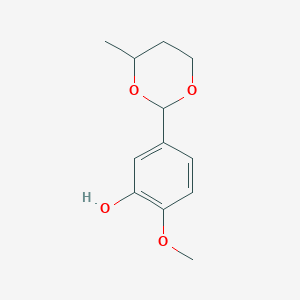
![N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B14184310.png)
